![molecular formula C16H12F2N2O3 B3014970 1-([2,2'-Bifuran]-5-ylmethyl)-3-(2,6-difluorophenyl)urea CAS No. 2034491-83-1](/img/structure/B3014970.png)

1-([2,2'-Bifuran]-5-ylmethyl)-3-(2,6-difluorophenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

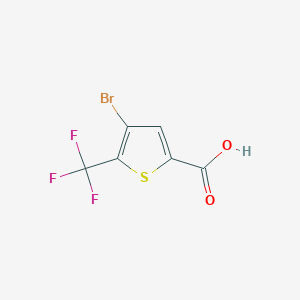

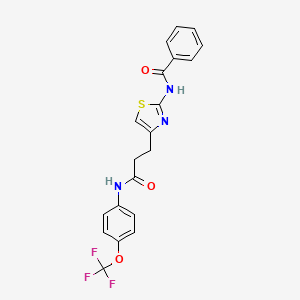

The compound is a urea derivative with a bifuran and a difluorophenyl group. Urea, also known as carbamide, is an organic compound with the formula CO(NH2)2 . Bifuran is a type of heterocyclic compound consisting of two furan rings, and difluorophenyl refers to a phenyl group with two fluorine substitutions .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the bifuran and difluorophenyl groups. Urea itself has a planar structure with the carbonyl group (C=O) and two amine groups (-NH2) attached to the central carbon .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Urea derivatives can participate in a variety of reactions, including heteroarylation .Physical And Chemical Properties Analysis

Urea has a number of physical and chemical properties, including solubility in water, a specific gravity of 1.34, and a molecular weight of 60.06 grams . The properties of the specific compound you mentioned would likely vary based on the bifuran and difluorophenyl groups.Applications De Recherche Scientifique

Synthesis and Bioactivity

The compound "1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea" was synthesized by coupling purified furfural with urea. It exhibited broad-spectrum activity against pathogens like Escherichia coli, Salmonella typhi, and Staphylococcus aureus, except Bacillus subtilis, indicating potential for medicinal applications and drug development (Donlawson et al., 2020).

Renewable Resource-Based Polymers

Research on renewable resources led to the synthesis of a crystalline polymer resin from 2,5-diformylfuran (DFF) and urea, showcasing the use of furan derivatives in creating sustainable materials (Amarasekara et al., 2009).

Nature of Urea-Fluoride Interaction

A study investigated the interaction between urea derivatives and fluoride ions, revealing insights into hydrogen bonding and proton transfer mechanisms. This research contributes to understanding the chemical behavior of urea derivatives in different environments (Boiocchi et al., 2004).

Crystal Structure Analysis

The crystal structure of a related compound, "1‐(2‐Chloro‐3,5‐difluorophenyl)‐3‐(2,6‐dichlorobenzoyl)urea," was analyzed to understand the molecular conformation and intermolecular hydrogen bonds. Such studies are crucial for the development of new materials and pharmaceuticals (Yan et al., 2007).

Antimicrobial Activity

The synthesis of "N-(4-Chloro-2-trifluoroactyl phenyl) - Aminothiazole Derivatives" from urea derivatives demonstrated significant antibacterial and antifungal activity. This highlights the potential of urea derivatives in developing new antimicrobial agents (Sujatha et al., 2019).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(2,6-difluorophenyl)-3-[[5-(furan-2-yl)furan-2-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N2O3/c17-11-3-1-4-12(18)15(11)20-16(21)19-9-10-6-7-14(23-10)13-5-2-8-22-13/h1-8H,9H2,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJIPAVUXROJRNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)NC(=O)NCC2=CC=C(O2)C3=CC=CO3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonyl fluoride](/img/structure/B3014890.png)

![2-[(3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile](/img/structure/B3014893.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B3014899.png)

![2-[1-(2-Amino-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione](/img/structure/B3014901.png)

![3-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic Acid](/img/structure/B3014904.png)

![4-methoxy-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide](/img/structure/B3014905.png)

![N-(1H-benzo[d][1,2,3]triazol-5-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B3014908.png)